
(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a bromophenyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-bromophenyl)propionicacidethylester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino acid.
Esterification: Finally, the amino acid is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the study of amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-bromophenyl)propionicacidethylester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(4-chlorophenyl)propionicacidethylester
- (S)-2-Amino-3-(4-fluorophenyl)propionicacidethylester
- (S)-2-Amino-3-(4-methylphenyl)propionicacidethylester
Uniqueness
(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester is unique due to the presence of the bromine atom in the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
属性
CAS 编号 |
247566-38-7 |
|---|---|
分子式 |
C11H14BrNO2 |
分子量 |
272.14 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI 键 |
YIRKWTZNRFSZGH-JTQLQIEISA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

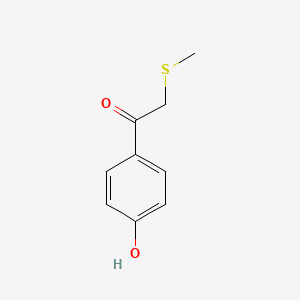
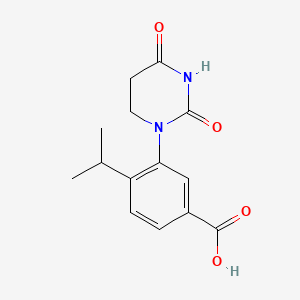

![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
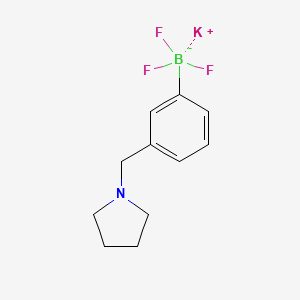

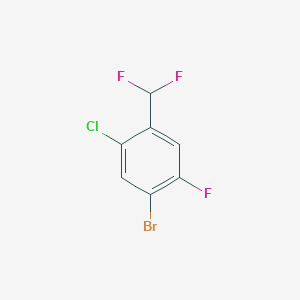

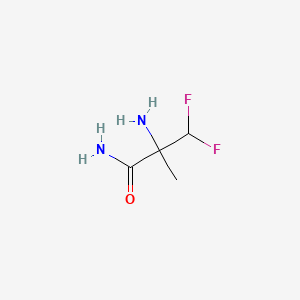
![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
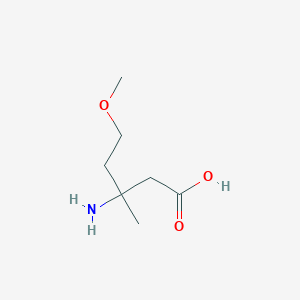
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
